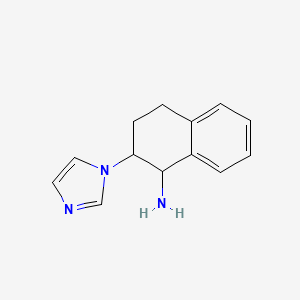

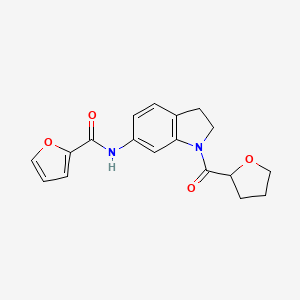

![molecular formula C11H12N2OS B2710352 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine CAS No. 2202209-61-6](/img/structure/B2710352.png)

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine” is a chemical compound that belongs to the class of heterocyclic compounds known as thiazoles . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers .

Molecular Structure Analysis

Thiazoles are planar molecules, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The thiazole ring in “this compound” likely contributes to its chemical properties and reactivity.Aplicaciones Científicas De Investigación

Synthesis and Biological Applications

Multicomponent Synthesis Approach

A series of thiazolo[3,2-a]pyridines have been prepared using a multicomponent reaction approach. This method involves the interaction between aromatic aldehydes, 2-nitromethylenethiazolidine, and nitriles. One of the compounds synthesized through this method shows promising anticancer activity across a range of cancer cell lines (Altug et al., 2011).

Antimicrobial Activities

The synthesis of thiazoles and their fused derivatives has been explored, with some newly synthesized derivatives showing antimicrobial activities against bacterial and fungal isolates (Wardkhan et al., 2008).

Pyrido[4′,3′4,5]thieno[2,3-d]pyrimidines

New derivatives of this compound class have been synthesized, with their structures established through spectral data. These compounds are of interest due to their potential pharmaceutical applications (Ahmed, 2003).

Anticancer Agents

Novel pyridine-thiazole hybrid molecules have been developed, demonstrating high antiproliferative activity against a panel of tumor-derived cell lines. These compounds exhibit a selectivity for cancer cells, suggesting they might be potential anticancer agents (Ivasechko et al., 2022).

Chemical Properties and Synthesis Methods

Microwave-Assisted Synthesis

A solvent-free, microwave-assisted synthesis method has been developed for ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. This method features operational simplicity, high atom economy, and environmentally benign conditions, making it an efficient approach for synthesizing poly-functionalized tri-heterocyclic benzothiazole derivatives (Bhoi et al., 2016).

Structural and Mechanistic Insights

Dabigatran Etexilate Tetrahydrate Study

The crystal structure of Dabigatran etexilate tetrahydrate, a compound related to the pyridine and thiazole derivatives, has been reported. This study provides valuable insights into the molecular interactions and structural conformation of such compounds (Liu et al., 2012).

Direcciones Futuras

The future directions for research on “3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine” and similar thiazole derivatives could involve further exploration of their synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by thiazole derivatives , they may have potential applications in the development of new drugs and therapeutic agents.

Mecanismo De Acción

Target of Action

Thiazole derivatives, which include 3-{1-[(4-methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine, have been found in many potent biologically active compounds . These compounds have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It’s known that the thiazole ring, a key component of this compound, can undergo electrophilic substitution at the c-5 atom and nucleophilic substitution at the c-2 atom . This suggests that the compound may interact with its targets through these mechanisms.

Biochemical Pathways

Given the diverse biological activities of thiazole derivatives , it can be inferred that this compound may affect multiple pathways, leading to various downstream effects.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . This suggests that the compound may have similar effects.

Propiedades

IUPAC Name |

4-methyl-2-(1-pyridin-3-ylethoxy)-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-8-7-15-11(13-8)14-9(2)10-4-3-5-12-6-10/h3-7,9H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZJFLUBSADAVOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)OC(C)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

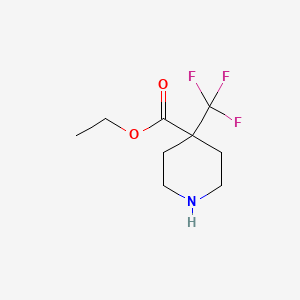

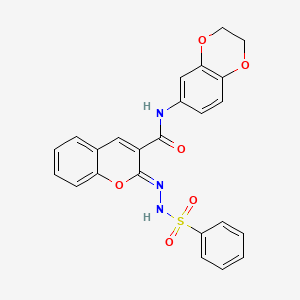

![3-(Benzo[d][1,3]dioxol-5-yl)-6-((pyridin-4-ylmethyl)thio)pyridazine](/img/structure/B2710269.png)

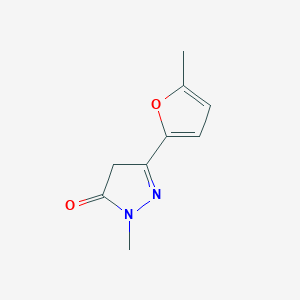

![N-ethyl-2-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidin-4-amine](/img/structure/B2710270.png)

![6-Amino-5-{[2-(morpholin-4-yl)ethyl]amino}-1-propyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2710272.png)

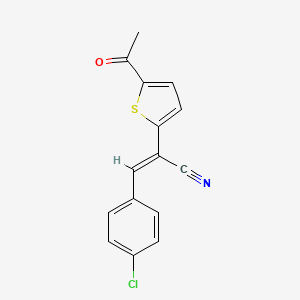

![2-[2-Amino-4-(4-chlorophenyl)-1,3-thiazol-5-yl]acetamide](/img/structure/B2710278.png)

![4-bromo-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2710279.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2710282.png)

![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)